6'-Hydroxymethyl Simvastatin Acid Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

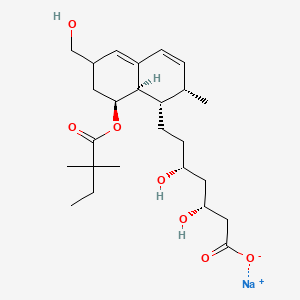

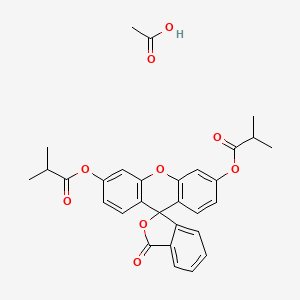

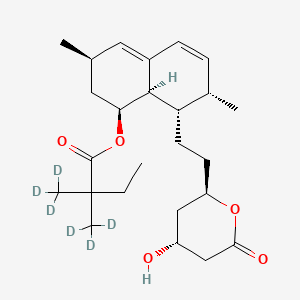

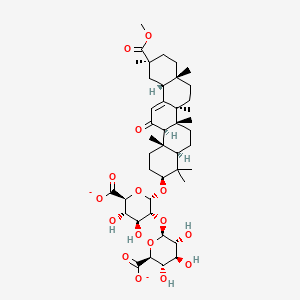

6’-Hydroxymethyl Simvastatin Acid Sodium Salt is a metabolite of Simvastatin . It has a molecular weight of 474.56 and a molecular formula of C25H39NaO7 . It appears as a light brown solid .

Synthesis Analysis

Simvastatin is a semisynthetic derivative of the fungal polyketide lovastatin . A one-step, whole-cell biocatalytic process has been developed for the synthesis of simvastatin from monacolin J . This process achieved >99% conversion of monacolin J to simvastatin without the use of any chemical protection steps .Molecular Structure Analysis

The molecular structure of 6’-Hydroxymethyl Simvastatin Acid Sodium Salt is represented by the molecular formula C25H39NaO7 . The molecular weight of this compound is 474.56 .Chemical Reactions Analysis

The major active metabolites of simvastatin present in human plasma are simvastatin acid and its 6’-hydroxy, 6’-hydroxymethyl, and 6’-exomethylene derivatives . The peak plasma concentrations of both active and total inhibitors were attained within 1.3 to 2.4 hours post-dose .Physical And Chemical Properties Analysis

6’-Hydroxymethyl Simvastatin Acid Sodium Salt is soluble in methanol . It is stored in a desiccated state at -20° C . The sodium content of this compound is 4.7% .Safety And Hazards

The safety data sheet for simvastatin indicates that it is suspected of damaging fertility or the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .

Direcciones Futuras

The discovery of the interaction between simvastatin and connexin 30.2/31.3 raises key questions about the functional significance of GJC3 transcripts in the vasculature and other tissues, and this connexin’s role in therapeutic and adverse effects of statins in a range of disease states . Further investigation of this interaction is important .

Propiedades

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O7.Na/c1-5-25(3,4)24(31)32-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-18(27)12-19(28)13-22(29)30;/h6-7,10,15-16,18-21,23,26-28H,5,8-9,11-14H2,1-4H3,(H,29,30);/q;+1/p-1/t15-,16?,18+,19+,20-,21-,23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAZZPBMZAGLFJ-KYBYJIBGSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)CO.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1CC(C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)CO.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662019 |

Source

|

| Record name | Sodium (3R,5R)-7-[(1S,2S,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Hydroxymethyl Simvastatin Acid Sodium Salt | |

CAS RN |

134452-13-4 |

Source

|

| Record name | Sodium (3R,5R)-7-[(1S,2S,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)

![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)